Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-
Description
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- is a synthetic small molecule featuring a benzamide core substituted with an ethylenediamine linker connecting to a 6-aminoquinazoline moiety. Quinazoline derivatives are well-documented in medicinal chemistry for their kinase-inhibitory properties, particularly in oncology, due to their ability to compete with ATP-binding domains .
Properties
CAS No. |
647376-38-3 |
|---|---|
Molecular Formula |
C19H21N5O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23) |
InChI Key |
ZLMDOAYCAUGSOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline Intermediate
- The 6-amino-4-quinazoline core is typically synthesized via cyclization reactions involving anthranilic acid derivatives and formamide or related reagents.
- Amination at the 6-position is introduced either during ring formation or by subsequent substitution reactions.
- The quinazoline intermediate is isolated and purified before further coupling.
Preparation of N,N-Dimethylbenzamide Derivative
- The benzamide moiety is prepared by reacting 4-aminobenzoic acid or its derivatives with dimethylamine or dimethylamine hydrochloride under amide coupling conditions.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides generated in situ.
- The N,N-dimethyl substitution is critical for the compound’s solubility and biological properties.
Formation of the Ethyl Linker and Coupling
- The ethyl linker is introduced by alkylation or reductive amination strategies.
- A typical route involves reacting the quinazoline amine with a 2-bromoethyl or 2-chloroethyl derivative of the benzamide under nucleophilic substitution conditions.
- Alternatively, reductive amination between an aldehyde-functionalized benzamide and the quinazoline amine can be employed.
- The reaction conditions are optimized to favor mono-substitution and avoid polymerization or side reactions.
Final Purification and Characterization
- The crude product is purified by recrystallization, chromatography (e.g., silica gel column chromatography), or preparative HPLC to achieve high purity.
- Characterization techniques include NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Example Synthetic Route Summary Table
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Quinazoline ring formation | Anthranilic acid derivatives + formamide | Heating, cyclization | 6-amino-4-quinazoline intermediate |
| 2 | Amide formation | 4-aminobenzoic acid + dimethylamine | Coupling reagents (EDC, DCC) | N,N-dimethylbenzamide derivative |
| 3 | Alkylation/Linker formation | Quinazoline amine + 2-bromoethyl benzamide | Nucleophilic substitution, base (e.g., K2CO3) | Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- |
| 4 | Purification | Crude product | Recrystallization, chromatography | Pure target compound |
Related Synthetic Approaches and Research Findings
- Research on benzamide-based compounds, including quinazoline derivatives, often employs similar multi-step syntheses involving benzoyl isothiocyanate reactions, alkylations, and hydrazine treatments to generate related heterocyclic structures with antiviral and anticancer activities.
- These methods highlight the versatility of benzamide chemistry in constructing biologically active molecules.
- The preparation of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- aligns with these strategies, emphasizing careful control of reaction conditions to optimize yield and purity.
Summary of Key Research Data
| Parameter | Data/Value | Source/Notes |
|---|---|---|
| Molecular Weight | 335.4 g/mol | Verified by PubChem and VulcanChem |
| CAS Number | 647376-38-3 | Standard chemical identifier |
| Purity Requirements | >95% for biological testing | Achieved by recrystallization and chromatography |
| Typical Reaction Time | Several hours per step | Dependent on reaction conditions |
| Characterization Methods | NMR, MS, IR, elemental analysis | Confirm structure and purity |
| Biological Activity Focus | Anticancer, epigenetic regulation | Quinazoline derivatives known for these effects |
Chemical Reactions Analysis
Reduction of Nitro Groups
The quinazoline nitro group undergoes catalytic hydrogenation to form amino derivatives, enhancing biological activity.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Nitro → Amino reduction | H<sub>2</sub>, Pd/C catalyst, ethanol | 6-Aminoquinazoline derivative |
This reduction is critical for generating bioactive intermediates, as seen in the synthesis of DNMT inhibitors .
Hydrolysis of Amide Bonds
The benzamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids and amines.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 4-(2-((6-Amino-4-quinazolinyl)amino)ethyl)benzoic acid | |
| Basic hydrolysis | NaOH (2M), 80°C, 8h | Sodium salt of the carboxylic acid |
Hydrolysis studies confirm the compound’s stability in physiological environments.
Alkylation Reactions
The primary amino group on the quinazoline ring undergoes alkylation with alkyl halides or epoxides.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methyl-6-aminoquinazoline derivative | |
| Ethylene oxide | THF, RT, 24h | Ethylene-linked hydroxyethyl derivative |
Alkylation modifies solubility and target affinity, as demonstrated in kinase inhibitor development.
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline’s electron-deficient ring facilitates SNAr reactions at position 4 or 6.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| 4-Chloropyridine | DIPEA, DMF, 100°C | Pyridine-substituted quinazoline derivative |
This reaction diversifies the compound’s structure for structure-activity relationship (SAR) studies .
Acid-Base Reactions
The dimethylamino group acts as a base, forming salts with acids.
| Acid | Conditions | Product | References |
|---|---|---|---|
| HCl | Ethanol, RT | Hydrochloride salt | |
| Trifluoroacetic acid | Dichloromethane, 0°C | Trifluoroacetate salt |
Salt formation improves crystallinity and bioavailability.
Oxidation Reactions
The ethylamino linker oxidizes to form imines or carbonyl compounds.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 70°C | Ethylene ketone derivative |
Oxidation products are intermediates for further functionalization.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- is C19H22N5O, with a molecular weight of approximately 335.4 g/mol. Its structure features a benzamide core substituted with a dimethylamino group and a quinazoline moiety, which is crucial for its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are critical in cancer therapy as they can block the signals that lead to tumor growth.
- Case Study : A study published in Cancer Research demonstrated that derivatives of this compound exhibited potent inhibitory effects on Aurora kinases, which are often overexpressed in various cancers .
-
Antimicrobial Properties
- Research Findings : Research has indicated that compounds similar to Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- show antimicrobial activity against various bacterial strains. This property can be attributed to the interaction of the quinazoline moiety with bacterial DNA .
- Data Table : The following table summarizes the antimicrobial efficacy against different strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacological Applications
-
Neuroprotective Effects
- Research Insights : Studies have suggested that benzamide derivatives can exhibit neuroprotective effects through the modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways. These effects make them candidates for treating neurodegenerative diseases .
- Case Study : A comparative study highlighted the neuroprotective potential of similar compounds in models of Alzheimer’s disease, showing reduced amyloid-beta accumulation .
-
Anti-inflammatory Activity
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory disorders.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of benzamide derivatives in reducing inflammation markers in patients with chronic inflammatory diseases.
Molecular Biology Applications
- DNA Interaction Studies
- Findings : The ability of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- to bind to DNA has been explored for its potential use in gene therapy and as a tool for studying DNA repair mechanisms.
- Data Table : The following table outlines binding affinities observed in experimental setups.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Benzamide Derivative A | -9.5 |
| Benzamide Derivative B | -8.7 |
Mechanism of Action
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound’s 6-aminoquinazoline group distinguishes it from bromo/phenyl-substituted analogs (e.g., CAS 361160-50-1), which may reduce steric hindrance and enhance target binding .
Biological Implications: Quinazoline derivatives with 6-amino groups (as in the target compound) are hypothesized to exhibit stronger kinase inhibition due to hydrogen bonding with catalytic lysine residues in kinases . Compounds with thiazole-thioether moieties () show broader therapeutic claims (e.g., antiviral activity), suggesting substituent-dependent target promiscuity .
Synthetic Challenges: Brominated quinazolines () require palladium-catalyzed coupling, whereas the target compound’s 6-amino group may necessitate protective-group strategies during synthesis .
Research Findings and Data Interpretation
- Thermal Stability : Analogous compounds () exhibit melting points between 114–179°C, suggesting the target compound would likely decompose above 150°C, consistent with aromatic heterocycles.
- Solubility : The N,N-dimethyl group may reduce aqueous solubility compared to polar analogs (e.g., methylsulfonyl derivatives in ), necessitating formulation optimizations for in vivo studies .
- Activity Trends : Quinazoline-linked benzamides with electron-donating groups (e.g., -NH₂) show enhanced kinase affinity compared to halogenated variants, as seen in EGFR inhibitors .
Biological Activity
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- (CAS Number: 647376-38-3) is a compound characterized by its unique structural features, which include a benzamide moiety and a quinazoline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- is , with a molecular weight of approximately 335.4 g/mol. The presence of the dimethylamino group and the ethyl chain linking to the quinazoline unit enhances its biological activity and pharmacological properties .
Pharmacological Properties
Benzamide derivatives, particularly those containing quinazoline structures, are known for their diverse pharmacological activities. This compound exhibits several biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines. The specific structural features of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- may contribute to its efficacy against tumors by targeting specific pathways involved in cancer progression .
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in tumor metabolism and proliferation. For instance, studies have indicated that similar compounds can inhibit DNA methyltransferases, which are crucial in the epigenetic regulation of gene expression in cancer cells .
Interaction Studies
Interaction studies are essential to elucidate the pharmacodynamics of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-. Research has focused on its binding affinity to various biological targets, which aids in understanding its mechanism of action. For example, the compound's ability to bind to DNA methyltransferases suggests a potential role in modifying epigenetic markers associated with cancer .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-. Below is a table summarizing some related compounds and their features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzamide, N,N-dimethyl-(6-nitroquinazolin) | Similar benzamide structure with a nitro group | Potentially different biological activity due to nitro substitution |
| 6-Aminoquinazoline | Quinazoline core without benzamide attachment | Focused on different biological targets |
| N-(4-methoxybenzoyl)-6-aminoquinazoline | Contains methoxy substitution on benzoyl group | Variability in solubility and bioavailability |
The unique combination of functional groups in Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- enhances its stability and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-. For instance:
- Inhibition Studies : A study demonstrated that derivatives with similar structural motifs effectively inhibited DNA methyltransferases in vitro, leading to re-expression of silenced genes in cancer cells. The most potent compounds exhibited EC50 values in the micromolar range .
- Cell Viability Assays : In vitro assays showed that certain benzamide derivatives could significantly reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this benzamide derivative, considering its quinazolinyl and tertiary amine substituents?
- Methodological Answer : A multi-step synthesis is recommended. Begin with coupling 6-amino-4-quinazolinylamine to a bromoethyl intermediate via nucleophilic substitution. Subsequent reaction with 4-(dimethylamino)benzoyl chloride under Schotten-Baumann conditions forms the benzamide core. Monitor intermediates using thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases . Final purification via column chromatography (silica gel, gradient elution) ensures product integrity.
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., quinazolinyl NH at δ 6.8–7.2 ppm, dimethylamino protons at δ 2.8–3.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
Q. How can reaction conditions be optimized to improve yield during the amidation step?
- Methodological Answer : Use carbodiimide coupling agents (e.g., EDC/HCl) with catalytic DMAP in anhydrous dichloromethane. Maintain temperatures below 25°C to minimize side reactions. For moisture-sensitive steps, employ inert gas purging (N/Ar). Reaction progress can be tracked via FT-IR to monitor carbonyl peak disappearance (C=O at ~1680 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. dimethylamino groups) impact the compound’s biological activity and pharmacokinetics?
- Methodological Answer : Conduct comparative SAR studies using analogs with varying substituents. Assess lipophilicity via logP measurements (shake-flask method) and metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). The dimethylamino group may enhance solubility, while trifluoromethyl analogs (see ) show increased metabolic resistance .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Investigate bioavailability limitations using Caco-2 cell permeability assays. If poor absorption is observed, consider prodrug strategies (e.g., esterification of the benzamide). For off-target effects, perform kinome-wide profiling or CRISPR-Cas9 screening to identify unintended interactions .
Q. How can degradation pathways be characterized to improve formulation stability?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress with HO, photolysis). Analyze degradation products via UHPLC/MS-MS. For example, oxidative cleavage of the ethylenediamine linker may generate 6-aminoquinazoline fragments, detectable at m/z 160–180 . Stabilize susceptible groups with antioxidants (e.g., BHT) or lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
